![molecular formula C8H13BN2O6 B577624 (1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid CAS No. 1256346-16-3](/img/structure/B577624.png)
(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid
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Overview
Description
“(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 244.01 . The InChI code is 1S/C8H13BN2O6/c1-16-4-10-3-6 (9 (14)15)7 (12)11 (5-17-2)8 (10)13/h3,14-15H,4-5H2,1-2H3 .Chemical Reactions Analysis
The compound can be involved in various chemical reactions. For instance, it can be used in the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The compound is a solid . It has a SMILES string of COCN1C=C (C (N (C1=O)COC)=O)B (O)O .Scientific Research Applications
Catalytic Protodeboronation
1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl: boronic acid has found utility in catalytic protodeboronation reactions. While boronic esters are commonly used in organic synthesis, their protodeboronation (removal of the boron moiety) is less explored. However, this compound allows for efficient protodeboronation of primary, secondary, and tertiary alkyl boronic esters using a radical approach. Notably, it enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Amidation Catalyst
Boron derivatives, including boronic acids, have emerged as efficient catalysts for amide formation. In particular, 1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl boronic acid can facilitate direct catalytic amidations from carboxylic acid and ester derivatives. These reactions occur under milder conditions, even in the presence of sensitive and functionalized substrates .
Demethylation Reactions
The compound’s boron moiety plays a crucial role in demethylation reactions. When used as a catalyst alongside hydrogen bromide or boron tribromide (BBr3), it effectively demethylates organic compounds, leading to the synthesis of m-aryloxy phenols. The coordination of boron with electron-rich sites enhances the outcome of these reactions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[1,3-bis(methoxymethyl)-2,4-dioxopyrimidin-5-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BN2O6/c1-16-4-10-3-6(9(14)15)7(12)11(5-17-2)8(10)13/h3,14-15H,4-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZNFSMDERGTIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C(=O)N(C1=O)COC)COC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681653 |
Source
|
Record name | [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)boronic acid | |
CAS RN |
1256346-16-3 |
Source
|
Record name | [1,3-Bis(methoxymethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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